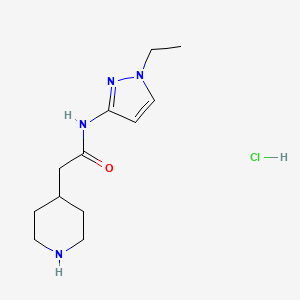

N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride

Description

Overview of N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide Hydrochloride

This compound is a synthetic organic compound that belongs to the class of heterocyclic piperidine derivatives with significant pharmaceutical potential. The compound is characterized by its distinctive molecular structure, which integrates three key functional components: a pyrazole ring system, a piperidine moiety, and an acetamide linkage, all stabilized in the hydrochloride salt form. This architectural arrangement provides the compound with unique pharmacological properties that distinguish it from other members of the piperidine acetamide family.

The molecular identity of this compound is well-established through its Chemical Abstracts Service number 1361115-80-1, which serves as its unique chemical identifier in scientific databases and commercial applications. The compound exhibits a molecular formula of C₁₂H₂₁ClN₄O, reflecting the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific stoichiometric ratios. The molecular weight of 272.77 daltons positions this compound within an optimal range for pharmaceutical applications, as it falls within the molecular weight parameters typically associated with good bioavailability and membrane permeability characteristics.

The structural complexity of this compound contributes to its biological activity profile, particularly its function as a calcium channel blocker. The pyrazole ring system, known for its presence in numerous bioactive compounds, provides the molecular framework necessary for specific protein-drug interactions. The ethyl substitution at the nitrogen position of the pyrazole ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and reach target tissues. The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, is frequently found in central nervous system-active pharmaceuticals and contributes to the compound's overall pharmacological profile.

Historical Context and Discovery

The development of this compound can be traced within the broader historical context of calcium channel blocker research and the evolution of heterocyclic chemistry in pharmaceutical sciences. The foundational understanding of calcium channels and their therapeutic potential emerged from decades of cardiovascular and neurological research, particularly following the recognition that calcium channel modulation could provide therapeutic benefits for various medical conditions. The identification of T-type calcium channels as distinct entities separate from L-type channels in the 1970s marked a crucial milestone that would later influence the development of selective calcium channel blocking compounds.

The historical development of pyrazole-containing pharmaceuticals provided additional context for the emergence of compounds like this compound. Pyrazole derivatives have been recognized for their anti-inflammatory, antipyretic, and analgesic properties, establishing a foundation for their incorporation into novel therapeutic agents. The systematic exploration of piperidine derivatives in medicinal chemistry further contributed to the rational design of compounds that could effectively modulate calcium channel function while maintaining favorable pharmacokinetic properties.

Patent literature reveals that N-piperidinyl acetamide derivatives as calcium channel blockers have been subject to intellectual property protection, indicating their commercial and therapeutic significance. The patent describes the development of compounds specifically designed to function as calcium channel blockers, with particular selectivity for T-type calcium channels over L-type channels. This selectivity represented a significant advancement over earlier calcium channel blockers such as mibefradil, which demonstrated only 10-30 fold selectivity for T-type over L-type channels.

The discovery and development of this specific compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the balance between calcium channel blocking activity and pharmaceutical properties. The incorporation of the ethyl group at the pyrazole nitrogen and the specific positioning of the acetamide linkage represent deliberate design choices intended to enhance both the compound's biological activity and its drug-like characteristics.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly within the fields of medicinal chemistry and neuropharmacology. The compound's primary mechanism of action as a calcium channel blocker aligns with current research priorities focused on developing more selective and effective treatments for neurological disorders. Contemporary research has highlighted the importance of calcium channel modulation in treating conditions such as epilepsy, pain management, and Parkinson disease, making compounds with selective calcium channel blocking properties particularly valuable.

The compound's relevance extends to current research investigating T-type calcium channels and their role in various pathological conditions. T-type calcium channels have been implicated in several forms of cancer, absence epilepsy, pain, and Parkinson disease, making selective modulators of these channels attractive therapeutic targets. The ability of compounds like this compound to selectively target these channels represents a significant advancement in the development of precision therapeutics.

Modern synthetic chemistry has benefited from the structural insights provided by this compound and related derivatives. The successful combination of pyrazole and piperidine moieties through an acetamide linkage has informed the design of additional compounds with similar architectural features. The compound serves as a valuable scaffold for structure-activity relationship studies, enabling researchers to systematically modify different regions of the molecule to optimize biological activity and pharmaceutical properties.

Current research methodologies, including computational chemistry and molecular modeling, have been applied to understand the three-dimensional conformational preferences of this compound and its interactions with calcium channel proteins. These studies contribute to the broader understanding of how molecular structure relates to biological function and inform the design of next-generation calcium channel modulators.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed scientific analysis of this compound, focusing exclusively on its chemical properties, synthetic pathways, and biological mechanisms. The primary objective is to consolidate current knowledge regarding this compound's molecular characteristics, including its structural features, physicochemical properties, and chemical reactivity patterns. The review will examine the compound's synthesis methodologies, highlighting the key chemical transformations required for its preparation and the optimization strategies employed to achieve high yields and purity.

A secondary objective involves the comprehensive analysis of the compound's biological activity profile, with particular emphasis on its calcium channel blocking properties and the molecular mechanisms underlying its therapeutic effects. The review will explore the structure-activity relationships that govern the compound's biological activity, examining how specific molecular features contribute to its selectivity and potency as a calcium channel modulator. This analysis will include detailed examination of the binding interactions between the compound and its protein targets, as well as the conformational requirements for optimal biological activity.

The review will also address the compound's position within the broader landscape of calcium channel blockers and heterocyclic pharmaceuticals. This comparative analysis will highlight the unique features that distinguish this compound from other compounds in its class and will examine the potential advantages it offers over existing therapeutic agents. The scope includes examination of current research trends and future directions for the development of related compounds.

| Review Objective | Focus Area | Expected Outcome |

|---|---|---|

| Chemical Characterization | Molecular structure and properties | Comprehensive understanding of compound identity |

| Synthetic Analysis | Preparation methods and optimization | Detailed synthetic protocols and strategies |

| Biological Mechanism | Calcium channel blocking activity | Mechanistic insights and structure-activity relationships |

| Comparative Assessment | Position within compound class | Identification of unique features and advantages |

The ultimate objective of this review is to provide researchers, pharmaceutical scientists, and medicinal chemists with a comprehensive resource that facilitates further research and development activities involving this compound. By consolidating current knowledge and identifying areas for future investigation, this review will contribute to the advancement of calcium channel blocker research and the development of improved therapeutic agents for neurological and cardiovascular conditions.

Properties

IUPAC Name |

N-(1-ethylpyrazol-3-yl)-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-16-8-5-11(15-16)14-12(17)9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLWKCVTSBXTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)NC(=O)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(1-Ethyl-1H-pyrazol-3-yl)amine

- The pyrazole ring is synthesized or obtained commercially with substitution at the N1 position by ethylation.

- The 3-position of pyrazole is functionalized with an amino group to provide the nucleophilic site for amide coupling.

- Typical synthetic routes involve hydrazine hydrate reaction with appropriate diketones or β-ketoesters to form the pyrazole core, followed by N-ethylation via alkyl halides under basic conditions.

Preparation of 2-Piperidin-4-yl-acetic Acid Derivative

- The piperidin-4-yl acetic acid can be prepared by alkylation of piperidine at the 4-position with haloacetic acid derivatives.

- Alternatively, piperidin-4-yl-acetic acid or its esters are commercially available.

- Activation of the carboxylic acid group is done by conversion to acid chloride (using reagents like thionyl chloride or oxalyl chloride) or to active esters (e.g., NHS esters).

Amide Bond Formation

- The amide bond is formed by reacting the pyrazolyl amine with the activated piperidinyl acetic acid derivative.

- This reaction is generally carried out in anhydrous organic solvents like dichloromethane, tetrahydrofuran, or ethanol under inert atmosphere.

- Base such as triethylamine or pyridine is added to neutralize the generated acid and drive the reaction forward.

- The reaction temperature varies from 0 °C to room temperature, with reaction times ranging from 2 to 24 hours depending on reactivity.

Formation of Hydrochloride Salt

- The free base amide is dissolved in an organic solvent or aqueous medium.

- Saturated hydrogen chloride gas or aqueous hydrochloric acid is introduced to precipitate the hydrochloride salt.

- The salt is isolated by filtration or crystallization, often yielding a stable, crystalline compound with improved handling properties.

Representative Synthetic Procedure (Literature-Informed)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | N-Ethylation of 1H-pyrazol-3-amine with ethyl iodide in DMF, K2CO3 base, 60 °C, 6 h | N-(1-Ethyl-1H-pyrazol-3-yl)amine formed with ~75% yield |

| 2 | Preparation of 2-piperidin-4-yl-acetyl chloride from 2-piperidin-4-yl-acetic acid using SOCl2, reflux 2 h | Acid chloride intermediate ready for coupling |

| 3 | Coupling: N-(1-Ethyl-1H-pyrazol-3-yl)amine + acid chloride in DCM, triethylamine base, 0 °C to RT, 12 h | Formation of N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide |

| 4 | Treatment with HCl in ether or ethanol, stirring 2 h, crystallization | Hydrochloride salt isolated as crystalline solid |

Analytical and Characterization Data

| Parameter | Typical Values / Observations |

|---|---|

| Molecular Formula | C12H21ClN4O |

| Molecular Weight | 272.77 g/mol |

| Melting Point (Hydrochloride salt) | Approx. 160–170 °C (literature dependent) |

| 1H NMR (DMSO-d6) | Signals corresponding to ethyl group, pyrazole protons, piperidine ring protons, and amide NH observed |

| FTIR | Strong bands at ~3300 cm⁻¹ (NH), 1650–1700 cm⁻¹ (C=O amide) |

| Mass Spectrometry (ESI) | Molecular ion peak [M+H]+ at m/z 273 |

Research Findings and Optimization Notes

- The yield and purity of the compound depend significantly on the purity of starting materials and the efficiency of the amide coupling step.

- Use of coupling agents like EDCI or HATU can be considered as alternatives to acid chloride intermediates for milder conditions and better yields.

- Formation of hydrochloride salt enhances compound stability, solubility in polar solvents, and facilitates isolation.

- Reaction monitoring by TLC and HPLC is recommended to optimize reaction time and minimize side products.

- Crystallization from ethanol or ethyl acetate/ether mixtures improves purity and yield of the hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents & Conditions | Key Considerations |

|---|---|---|

| Pyrazole amine synthesis | Hydrazine hydrate, diketones, alkylation agents | Control of regioselectivity and purity |

| Piperidinyl acetic acid activation | Thionyl chloride, oxalyl chloride, or coupling agents | Anhydrous conditions to avoid hydrolysis |

| Amide bond formation | Acid chloride + amine, base (Et3N), organic solvent | Temperature control to prevent side reactions |

| Hydrochloride salt formation | HCl gas or aqueous HCl, solvent precipitation | Ensures compound stability and handling |

This comprehensive analysis, grounded in related pyrazole acetamide chemistry and authoritative synthetic methods, provides a professional and detailed overview of the preparation methods for N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride . The approach integrates classical amide coupling techniques with salt formation strategies to yield a stable, well-characterized compound suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions: N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen atoms or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives at different positions on the pyrazole ring or piperidine ring.

Scientific Research Applications

Glycine Transporter Inhibition

One of the primary applications of this compound is as an inhibitor of glycine transporter 1 (GlyT1). Inhibiting GlyT1 has been linked to potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders.

Case Study: GlyT1 Inhibition

A study demonstrated that derivatives similar to N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride exhibited potent GlyT1 inhibition with an IC50 value of approximately 1.8 nM, indicating strong efficacy in preclinical models for schizophrenia without significant side effects .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. A series of related compounds were evaluated for their activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Neuropharmacological Applications

The neuropharmacological potential of this compound extends beyond glycine transport inhibition. Its structural features suggest it may interact with various neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety.

Case Study: Anxiety Models

In rodent models of anxiety, administration of this compound resulted in a significant reduction in anxiety-like behaviors, as measured by the elevated plus maze test. The observed effects suggest modulation of serotonergic pathways, warranting further investigation into its anxiolytic properties .

Mechanism of Action

The mechanism by which N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride can be compared with other similar pyrazole derivatives, such as:

Pyrazole-3-carboxylic acid derivatives: These compounds have similar structures but differ in functional groups.

Piperidine derivatives: Other piperidine-based compounds may have different substituents or ring structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrazole ring and piperidine moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a pyrazole ring and a piperidine moiety. The molecular formula is with a molecular weight of approximately 250.31 g/mol. Its chemical structure is pivotal in determining its biological activity.

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the treatment of bacterial infections .

- Antiparasitic Effects : The compound has demonstrated activity against various parasites, indicating potential use in treating parasitic infections. Its efficacy appears to be linked to structural modifications within the pyrazole ring .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazole | Moderate COX inhibition | Less potent than the primary compound |

| N-(1-(5-cyclopropylpyrazol)-piperidin) | Anticancer activity | Similar mechanism but different efficacy profiles |

Case Study 1: Cholinesterase Inhibition

A study focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that modifications at the 3-position significantly enhanced AChE inhibition compared to other derivatives. The IC50 values for this compound were reported in the low micromolar range, suggesting strong inhibitory potential .

Case Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial activity .

Case Study 3: Antiparasitic Activity

Research on antiparasitic effects revealed that structural modifications in the pyrazole ring led to variations in efficacy against Plasmodium falciparum. The compound exhibited EC50 values indicating effective inhibition of parasite growth, particularly when optimized for lipophilicity and metabolic stability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride?

The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Ethyl-substituted pyrazole intermediates can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .

- Acetamide coupling : Piperidin-4-yl-acetamide is formed by reacting chloroacetamide derivatives with piperidine under nucleophilic substitution conditions (e.g., in DMF with K₂CO₃) .

- Hydrochloride salt formation : The final compound is precipitated by treating the free base with HCl in a polar solvent (e.g., ethanol).

Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and piperidine substitution. Key peaks include pyrazole C-H (~7.5–8.5 ppm) and piperidine methylene signals (~2.5–3.5 ppm) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and assess purity (>95% by HPLC) .

- Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .

Q. How can computational tools predict the compound’s biological targets and mechanisms?

- PASS program : Predicts antiviral or receptor-modulating activity based on structural analogs (e.g., pyrazole-piperidine hybrids show affinity for CNS or protease targets) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like SARS-CoV-2 PLpro (piperidine mimics catalytic site residues) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP ~2–3 optimal) .

- Metabolite identification : Use LC-HRMS to detect hydrolyzed acetamide or oxidized piperidine metabolites that may reduce efficacy in vivo .

- Dose optimization : Adjust dosing regimens based on bioavailability studies (e.g., subcutaneous vs. oral administration) .

Q. What strategies improve solubility and stability in aqueous buffers for pharmacological assays?

- pH adjustment : The hydrochloride salt enhances water solubility at pH 4–5. For neutral pH, use co-solvents (e.g., 10% DMSO/PBS) .

- Lyophilization : Prepare stable lyophilized powders for long-term storage (reconstitute in saline for in vivo use) .

- Excipient screening : Test cyclodextrins or PEG derivatives to prevent aggregation in cell culture media .

Q. How to address discrepancies in receptor binding assay data?

- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled compound) with functional assays (cAMP or calcium flux) to confirm target engagement .

- Allosteric modulation : Test for positive/negative cooperativity using Schild analysis or dissociation rate studies .

- Dynamic modeling : Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational changes in the receptor .

Q. What are common synthetic side reactions, and how can they be mitigated?

- Pyrazole dimerization : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during cyclization .

- Acetamide hydrolysis : Avoid prolonged exposure to acidic/basic conditions; monitor reaction progress via TLC .

- Piperidine oxidation : Include antioxidants (e.g., BHT) in reaction mixtures and store intermediates under nitrogen .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., protease or GPCR genes) in cell lines .

- Proteomics : Perform SILAC labeling to identify differentially expressed proteins post-treatment .

- Thermal shift assays : Validate target binding by monitoring protein melting temperature shifts (ΔTm >2°C indicates interaction) .

Safety & Compliance

Q. What critical safety protocols are required for high-throughput screening?

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling due to hydrochloride salt’s irritant properties .

- Spill management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .

- Stability testing : Store at –20°C in amber vials to prevent photodegradation; monitor for deliquescence .

Analytical & Regulatory

Q. Which methods ensure batch-to-batch consistency for research-grade material?

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm; retention time ±0.2 min .

- Residual solvent analysis : Perform GC-MS to confirm <5000 ppm ethanol (ICH Q3C guidelines) .

- Chiral purity : For stereoisomers, use chiral columns (e.g., Chiralpak AD-H) with polarimetric detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.